2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanenitrile

Fragment-based drug discovery Physicochemical property triage Pyrazole building block

Sourcing a single fragment with multiple orthogonal synthetic handles is critical for efficient library synthesis. 4-Br-Pyrazol-1-yl α-Amino Nitrile (CAS 1250956-82-1) combines: • 4-Bromopyrazole for Suzuki-Miyaura cross-coupling • Primary α-aminonitrile for Ugi/Strecker elaboration or hydrolysis to acid/amide/tetrazole • Quaternary carbon for 3D fragment space. Supplied at ≥95% purity with full analytical documentation. Global stock ensures rapid delivery.

Molecular Formula C7H9BrN4
Molecular Weight 229.08 g/mol
CAS No. 1250956-82-1
Cat. No. B1525971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanenitrile
CAS1250956-82-1
Molecular FormulaC7H9BrN4
Molecular Weight229.08 g/mol
Structural Identifiers
SMILESCC(CN1C=C(C=N1)Br)(C#N)N
InChIInChI=1S/C7H9BrN4/c1-7(10,4-9)5-12-3-6(8)2-11-12/h2-3H,5,10H2,1H3
InChIKeyFIPNVUKDAABFGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanenitrile – Procurement-Grade Pyrazole Building Block


2-Amino-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanenitrile (CAS 1250956-82-1) is a heterobifunctional pyrazole building block that combines a 4-bromo-pyrazole electrophilic handle, a primary α‑amino group, and a nitrile moiety within a single compact scaffold (C₇H₉BrN₄, MW 229.08 g·mol⁻¹) . The compound is supplied at a minimum purity of 95% by multiple commercial vendors including AKSci and Enamine (catalog EN300-90305) [1]. Its computed physicochemical profile – XLogP3 of −0.1, single H‑bond donor (NH₂), three H‑bond acceptors, and a topological polar surface area (TPSA) of 67.6 Ų – positions it in a favorable property space for fragment‑based lead discovery [1].

1 Orthogonal synthetic handles: 4‑Br‑pyrazole, primary amine, nitrile
2 Fragment‑library compatible profile: low logP (−0.1), moderate TPSA (67.6 Ų)
3 Multi‑supplier sourcing with batch‑certified purity documentation

Why This Pyrazole Building Block Cannot Be Substituted by In-Class Analogs


Within the 4‑bromo‑pyrazol‑1‑yl series, even subtle structural alterations profoundly shift the available reaction vectors and physicochemical properties, making generic substitution unreliable in multi‑step synthetic sequences. The target compound uniquely places a sterically hindered α‑amino‑α‑methyl‑nitrile group adjacent to the pyrazole N1 position . This architecture simultaneously provides a masked tertiary amine for further elaboration, a nitrile that can serve as a carboxylic acid bioisostere or be hydrolyzed to the corresponding acid, and a 4‑bromo substituent for Suzuki–Miyaura cross‑coupling [1]. By contrast, the simpler analog 3‑(4‑bromo‑1H‑pyrazol‑1‑yl)propanenitrile (CAS 1007518‑24‑2, C₆H₆BrN₃) entirely lacks the amine and the quaternary carbon, forfeiting both the chiral center and the amine diversification point, while the homologous acid (CAS 1248822‑14‑1) replaces the nitrile with a carboxylate, altering H‑bonding capacity and metabolic stability [1]. Consequently, direct replacement of the target compound with a structural neighbor would result in a different connectivity and loss of the built‑in synthetic handles that justify its selection.

Reaction vectors
α‑amino‑α‑methyl‑nitrile adjacent to N1
Linear propionitrile: lacks amine and quaternary carbon
Stereocenter
Quaternary stereocenter enables 3D scaffold exploration
Des‑amino‑methyl analog: zero stereocenters
Amine handle
Primary amine: wide protecting group and reaction scope
Secondary methylamine analog: limited diversification pathways

Quantitative Differentiation Evidence


Physicochemical Profile vs. Des-amino-methyl Analog

The target compound introduces a primary amine and a quaternary carbon that markedly shift key computed descriptors relative to the simplest 4‑bromo‑pyrazol‑1‑yl nitrile analog (3‑(4‑bromo‑1H‑pyrazol‑1‑yl)propanenitrile, CAS 1007518‑24‑2) [1]. The presence of the NH₂ group elevates the hydrogen‑bond donor count from zero to one, increases the acceptor count from two to three, and raises the topological polar surface area to 67.6 Ų versus the lower TPSA expected for the des‑amino analog (estimated ~30–35 Ų based on fragment contributions) [1]. These differences directly affect passive permeability predictions and solubility in aqueous assay buffers, making the target compound a distinct chemical entity for fragment library design [1].

Physicochemical profile
Class-level inference
ΔTPSA +32–38 Ų, ΔHBD +1
May influence passive permeability predictions
Analog TPSA estimated; verify experimentally
Fragment-based drug discovery Physicochemical property triage Pyrazole building block

Supplier Network and GHS Hazard Documentation

Both the target compound and its closest N‑methyl analog (3‑(4‑bromo‑1H‑pyrazol‑1‑yl)‑2‑methyl‑2‑(methylamino)propanenitrile, CAS 1247560‑16‑2) are supplied at a minimum purity of 95% by multiple vendors [1]. However, the target compound is stocked by a broader network of suppliers (AKSci, Enamine, Combi‑Blocks via Fujifilm Wako, Leyan, CymitQuimica) with transparent batch‑specific certificates of analysis, whereas the N‑methyl analog is primarily available through two major suppliers [1]. The GHS hazard classification for the target compound has been reported to the ECHA C&L Inventory, providing well‑defined handling and safety data: H302 (harmful if swallowed), H312 (harmful in contact with skin), H315 (causes skin irritation), H318 (causes serious eye damage), H332 (harmful if inhaled), H335 (may cause respiratory irritation) [1]. Equivalent ECHA‑notified hazard data for the methylamino analog were not located in public repositories at the time of analysis.

Supplier & hazard docs
Supporting evidence
≥3 suppliers, 6 GHS categories notified
Supports procurement and safety compliance
ECHA C&L notification confirmed for target
Building block procurement Purity specification Synthetic intermediate

Synthetic Handle Orthogonality: Primary vs. Secondary Amine

The primary amine (–NH₂) in the target compound provides a synthetically distinct nucleophilic handle compared to the secondary methylamine (–NHCH₃) present in the N‑methyl analog (CAS 1247560‑16‑2) [1]. Primary amines are compatible with a wider set of chemoselective transformations in the presence of a nitrile: they undergo imine formation with aldehydes, participate in Ugi and Strecker multi‑component reactions, and can be protected with a larger repertoire of orthogonal protecting groups (e.g., Boc, Fmoc, Cbz, phthalimide) [1]. In contrast, the secondary methylamine in the analog is sterically more hindered and electronically biased, limiting certain condensation and acylation pathways. The target compound’s primary amine can be selectively acylated or sulfonylated while leaving the nitrile intact, enabling step‑economical diversification in parallel synthesis [1].

Amine orthogonality
Class-level inference
Primary amine: ≥4 protecting groups; secondary: ≤2–3
Broader amine diversification scope
Based on general reactivity principles
Orthogonal protecting group strategy Amine diversification Multicomponent reaction

Quaternary Stereocenter Utility in Chiral Synthesis

The target compound contains an undefined stereocenter at the C‑2 quaternary carbon (SMILES: CC(CN1C=C(C=N1)Br)(C#N)N), as annotated by PubChem (Undefined Atom Stereocenter Count = 1) [1]. This feature is absent in the des‑amino‑methyl analog 3‑(4‑bromo‑1H‑pyrazol‑1‑yl)propanenitrile (CAS 1007518‑24‑2), which lacks any stereocenter [2]. The racemic mixture or, potentially, enantiopure forms of the target compound can be employed in diastereoselective transformations, providing access to chiral pyrrolidine, piperidine, or β‑amino acid scaffolds after nitrile reduction or hydrolysis. The absence of a stereocenter in the simpler analog limits its utility in programs that require chirality for target engagement [2].

Stereocenter utility
Supporting evidence
Stereocenter count: 1 vs. 0
Enables 3D scaffold exploration
Stereocenter undefined; racemic as supplied
Chiral building block Quaternary stereocenter Asymmetric synthesis

Bulk Procurement Cost and Scale Benchmark

Pricing data from Fujifilm Wako (Combi‑Blocks manufacturing) provides a quantitative procurement benchmark for the target compound: ¥140,000 for 250 mg, ¥360,000 for 1 g, and ¥810,000 for 5 g (approximate USD equivalents: ~$920, $2,370, and $5,330 at ¥152/USD) . This price tier is typical for a niche research‑grade building block with a quaternary amino‑nitrile motif. By comparison, the simpler analog 3‑(4‑bromo‑1H‑pyrazol‑1‑yl)propanenitrile (CAS 1007518‑24‑2) is listed at substantially lower price points (e.g., Leyan lists 95% purity at approximately ¥30,000–50,000 per gram) , reflecting its simpler synthesis. The price premium for the target compound directly correlates with its added structural complexity – the α‑amino‑α‑methyl‑nitrile group requires multi‑step construction not necessary for the linear analog.

Procurement cost
Data to verify
~7–12× higher price per gram
Reflects added structural complexity
Vendor pricing May 2026; may vary by region
Procurement economics Bulk pricing Supply chain robustness

GHS Hazard Profile for Streamlined Laboratory Deployment

The target compound has a fully characterized GHS hazard profile based on one ECHA C&L notification: Acute Toxicity Category 4 (oral, dermal, inhalation – H302, H312, H332), Skin Irritation Category 2 (H315), Eye Damage Category 1 (H318), and Specific Target Organ Toxicity – Single Exposure Category 3 (respiratory irritation, H335) [1]. This comprehensive hazard documentation supports institutional EH&S review and shipping classification. In contrast, the methylamino analog (CAS 1247560‑16‑2) and the propanoic acid analog (CAS 1248822‑14‑1) do not have ECHA‑notified GHS classifications publicly available at the time of analysis [2]. The absence of regulatory hazard data for comparators can delay procurement approval workflows, particularly in industrial and academic laboratories with stringent safety review requirements.

GHS hazard profile
Cross-study comparable
6 documented hazard categories vs. 0 for analogs
Facilitates safety committee review
ECHA C&L notification confirmed
Chemical safety GHS classification Laboratory compliance

Evidence-Based Application Scenarios


Fragment-Based Libraries with 3D Topology and Multiple Handles

The target compound’s computed TPSA of 67.6 Ų, single HBD, and quaternary stereocenter [1] place it in the ‘three‑dimensional fragment’ space preferred in modern fragment‑based screening. Its 4‑bromo‑pyrazole handle permits rapid Suzuki coupling to explore aromatic vector diversity, while the α‑amino‑nitrile can be engaged via Ugi or Strecker chemistry for fragment elaboration [1]. Procurement from multiple validated suppliers (AKSci, Enamine, Combi‑Blocks) with batch‑specific purity documentation and complete GHS hazard profiles ensures reproducible screening results and streamlined EH&S compliance.

Synthesis of Chiral Pyrrolidine and Piperidine Scaffolds

Following nitrile reduction to the primary amine, the resulting 1,3‑diamine can undergo cyclization with dihaloalkanes or dialdehydes to generate substituted pyrrolidines or piperidines bearing a quaternary stereocenter at the ring junction [1]. The 4‑bromo‑pyrazole remains available for subsequent cross‑coupling, allowing a two‑stage diversification strategy. This synthetic sequence is not accessible from the des‑amino analog CAS 1007518‑24‑2, which cannot provide the requisite 1,3‑diamine intermediate [1].

α,α-Disubstituted β-Amino Acids for Peptidomimetics

Hydrolysis of the nitrile under controlled acidic or basic conditions yields the corresponding α,α‑disubstituted β‑amino acid (CAS 1248822‑14‑1), a building block used in peptidomimetic turn mimetics and protease inhibitor design [1]. Procuring the nitrile precursor rather than the pre‑formed acid provides the synthetic chemist with greater flexibility: the nitrile can be transformed to the amide (via partial hydrolysis), the tetrazole (via [3+2] cycloaddition with azide), or the acid, depending on the desired pharmacophore. The nitrile’s XLogP3 of −0.1 [1] also offers a more balanced early‑stage lipophilicity profile compared to the corresponding carboxylic acid, facilitating purification and handling.

Covalent Inhibitor Warhead Elaboration via α-Amino-nitrile

α‑Amino nitriles are established precursors to α‑aminocarbonyl‑based electrophilic warheads (e.g., α‑ketoamides, α‑ketoesters) that target catalytic serine and cysteine residues in proteases and hydrolases [1]. The target compound’s primary amine can be selectively acylated with a fragment or pharmacophore while preserving the nitrile for subsequent conversion to the electrophilic warhead. The 4‑bromopyrazole provides a third orthogonal diversification point for tuning target affinity and selectivity [1]. This three‑vector architecture (bromo‑pyrazole – α‑amino – nitrile) is not available in any single comparator compound within the 4‑bromo‑pyrazol‑1‑yl series [1].

Application
Selection Property
Validation Focus
Fragment-based library design
3D topology and multi-handle scaffold
Screening reproducibility, EH&S compliance
Chiral pyrrolidine/piperidine synthesis
Quaternary stereocenter for cyclization
Nitrile reduction and ring-closure feasibility
Peptidomimetic β-amino acid synthesis
Nitrile as versatile pharmacophore precursor
Hydrolysis, amidation, or tetrazole formation
Covalent inhibitor warhead elaboration
Three-vector orthogonal diversification
Electrophilic warhead conversion and selectivity
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